Cas no 91920-85-3 (Sodium 2-acrylamidododecane-1-sulfonate)

Sodium 2-acrylamidododecane-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 1-Dodecanesulfonic acid, 2-[(1-oxo-2-propenyl)amino]-, monosodiumsalt
- Sodium 2-acrylamidododecane-1-sulfonate
- sodium 2-acrylamido-dodecane sulfonate
- CID 87258465
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- インチ: 1S/C15H29NO4S.Na/c1-3-5-6-7-8-9-10-11-12-14(13-21(18,19)20)16-15(17)4-2;/h4,14H,2-3,5-13H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1
- InChIKey: DFYBKGWBCODTNZ-UHFFFAOYSA-M
- ほほえんだ: S(CC(CCCCCCCCCC)NC(C=C)=O)(=O)(=O)[O-].[Na+]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 13
- 複雑さ: 393
- トポロジー分子極性表面積: 94.7
Sodium 2-acrylamidododecane-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749056-1g |
Sodium 2-acrylamidododecane-1-sulfonate |
91920-85-3 | 98% | 1g |
¥7662.00 | 2024-04-25 | |
Alichem | A450001428-500mg |
Sodium 2-acrylamidododecane-1-sulfonate |
91920-85-3 | 95% | 500mg |
$549.45 | 2023-08-31 |
Sodium 2-acrylamidododecane-1-sulfonate 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
Sodium 2-acrylamidododecane-1-sulfonateに関する追加情報
Introduction to Sodium 2-acrylamidododecane-1-sulfonate (CAS No. 91920-85-3)
Sodium 2-acrylamidododecane-1-sulfonate, commonly referred to by its CAS number 91920-85-3, is a specialized chemical compound that has garnered significant attention in the field of biochemical and pharmaceutical research. This zwitterionic surfactant, characterized by its long hydrophobic alkyl chain and polar sulfonate group, exhibits unique properties that make it invaluable in various applications, particularly in drug delivery systems, biomaterials, and biocompatible coatings.
The molecular structure of Sodium 2-acrylamidododecane-1-sulfonate consists of a dodecyl chain linked to an acrylamide group, which is further sulfonated to form a sodium salt. This configuration imparts both hydrophilic and hydrophobic characteristics, enabling it to act as a bridge between aqueous and lipid environments. Such dual functionality is highly beneficial in formulating stable emulsions, enhancing the solubility of poorly water-soluble drugs, and improving the bioavailability of therapeutic agents.
In recent years, Sodium 2-acrylamidododecane-1-sulfonate has been extensively studied for its potential in drug delivery systems. Its ability to form micelles and nanoparticles makes it an excellent candidate for encapsulating hydrophobic drugs. These micellar formulations not only protect the drug from degradation but also facilitate targeted delivery to specific sites within the body, thereby improving therapeutic efficacy. For instance, studies have demonstrated its effectiveness in delivering anticancer agents directly to tumor cells, reducing systemic side effects and increasing treatment success rates.
The compound's biocompatibility and biodegradability further enhance its appeal in pharmaceutical applications. Unlike some synthetic surfactants that may cause toxicity or environmental persistence, Sodium 2-acrylamidododecane-1-sulfonate is well-tolerated by biological systems and breaks down into non-toxic metabolites. This characteristic is particularly important in developing medical implants and tissue engineering scaffolds where long-term stability without adverse effects is crucial.
Moreover, Sodium 2-acrylamidododecane-1-sulfonate has found utility in the development of biocompatible coatings for medical devices. Its surface-active properties enable it to form a protective layer that prevents biofilm formation and reduces the risk of infections. This is especially relevant for implants such as catheters, pacemakers, and artificial joints, where maintaining sterility is paramount for patient safety.
Recent advancements in polymer chemistry have also leveraged Sodium 2-acrylamidododecane-1-sulfonate to create novel biomaterials with tailored properties. Researchers have incorporated this compound into hydrogels and scaffolds designed for tissue regeneration. The zwitterionic nature of the surfactant promotes cell adhesion and proliferation, making it an ideal component for wound dressings and artificial skin substitutes.
The pharmaceutical industry has also explored the use of Sodium 2-acrylamidododecane-1-sulfonate as a chelating agent in drug formulations. Its ability to bind metal ions can be exploited to enhance the stability of metal-based drugs or to remove toxic metals from biological systems. For example, it has been investigated as a component in treatments for heavy metal poisoning, where its selective binding properties help mitigate toxicity while minimizing side effects.
In conclusion, Sodium 2-acrylamidododecane-1-sulfonate (CAS No. 91920-85-3) is a versatile chemical with broad applications in pharmaceuticals, biomaterials, and biotechnology. Its unique structural properties enable it to facilitate drug delivery, enhance biocompatibility, and promote tissue regeneration. As research continues to uncover new uses for this compound, its significance in advancing medical treatments and materials science is expected to grow even further.
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